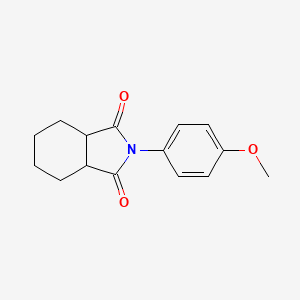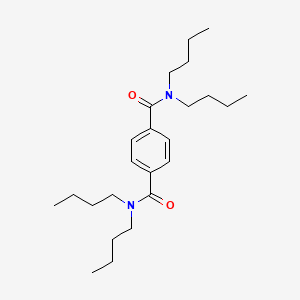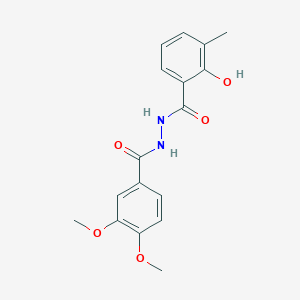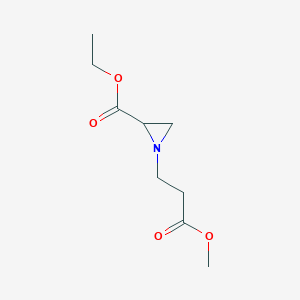
2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as MPPH, is a chemical compound that has been studied for its potential applications in scientific research. This compound has unique properties that make it useful for a variety of applications, including in the fields of pharmacology, biochemistry, and neuroscience.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in a variety of scientific research fields. One notable application is in the field of pharmacology, where 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential use as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act on the GABAergic and serotonergic systems in the brain. 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the GABAergic and serotonergic systems, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to reduce oxidative stress and inflammation in the brain. Additionally, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields and purity. Additionally, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity and few side effects in animal models. However, there are also limitations to the use of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on the brain. Additionally, the effects of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione may vary depending on the species and strain of animal used in experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is in its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione and its effects on the brain. Finally, the potential use of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in the treatment of anxiety and depression in humans warrants further investigation.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with unique properties that make it useful for a variety of scientific research applications. Its synthesis method has been optimized for high yields and purity, making it readily available for use in lab experiments. 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione and its effects on the brain.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 4-methoxyphenyl hydrazine and cyclohexanone in the presence of potassium carbonate and acetic acid. The resulting product is then treated with maleic anhydride to yield 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. This synthesis method has been optimized for high yields and purity, making 2-(4-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione a readily available compound for scientific research.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h6-9,12-13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTLJFNFFNSODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2848574 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5206902.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)


![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)
![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)
![1-(2-fluoro-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5206949.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)

![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)